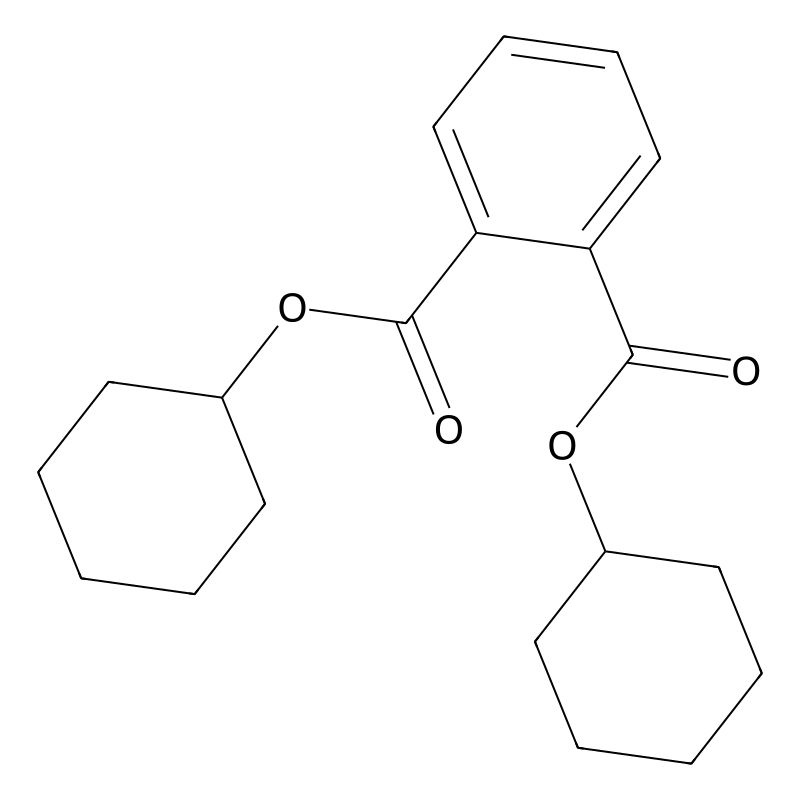

Dicyclohexyl phthalate

C6H4(CO2C6H11)2

C20H26O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4(CO2C6H11)2

C20H26O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.21e-05 M

In water, 4.0 mg/L at 24 °C.

Slightly soluble in chloroform; soluble in ethanol, diethyl ether

Soluble in most organic solvents

SOL IN LINSEED & CASTOR OILS

Solubility in water: none

Synonyms

Canonical SMILES

Control Plasticizer in Material Studies

DCHP's primary function is as a plasticizer, a chemical that increases flexibility and other desirable properties in materials. This makes it a valuable control material in studies that investigate the effects of plasticizers on various substances.

For instance, researchers might study the impact of different plasticizers on the mechanical properties of polymers. DCHP, with its well-defined characteristics, serves as a baseline for comparison. By comparing the effects of DCHP to other plasticizers, scientists can gain insights into how these additives influence the target material [1].

Source

Studies comparing the effects of various plasticizers on Polyvinyl Chloride (PVC) often use DCHP as a control [1]. You can find an example here: "Influence of different plasticizers on the mechanical properties of PVC/ENR blends" ScienceDirect:

Reference Material in Environmental Research

DCHP is a persistent organic pollutant, meaning it breaks down slowly in the environment. This makes it a relevant reference material in environmental studies that focus on phthalate contamination. Researchers might use DCHP to assess the presence and behavior of other phthalates in environmental samples such as soil or water.

By comparing the behavior of DCHP, a known phthalate, to unidentified phthalate compounds, scientists can gain insights into the potential environmental impact of these contaminants [2].

Source

Research on the sources and distribution of phthalates in the environment often mentions DCHP as a reference compound [2]. Here's an example: "Phthalate esters in indoor dust from electronic waste recycling sites in China" Environmental Science & Pollution Research:

Dicyclohexyl phthalate is an organic compound classified as an ester, specifically the diester of phthalic acid and cyclohexanol. Its chemical formula is C20H26O4, and it has a molecular weight of 330.46 g/mol. Dicyclohexyl phthalate appears as a white crystalline solid with a mildly aromatic odor, a melting point of approximately 66°C, and a boiling point ranging from 222 to 228°C at reduced pressure. It is only slightly soluble in water, with a solubility of about 0.004 g/L at 24°C, but it has a higher solubility in organic solvents due to its hydrophobic nature .

Research indicates that dicyclohexyl phthalate may exhibit endocrine-disrupting properties, potentially affecting reproductive health and development. In animal studies, exposure has been linked to changes in body weight and alterations in organ weights, particularly in the liver and kidneys. Furthermore, it has been classified as potentially harmful to unborn children and may cause allergic skin reactions . The compound is currently undergoing risk evaluation by the Environmental Protection Agency due to these concerns .

Dicyclohexyl phthalate is synthesized primarily through the esterification of phthalic anhydride with cyclohexanol in a closed system. This process typically involves the use of catalysts to enhance reaction efficiency. After synthesis, unreacted cyclohexanol can be recovered for reuse, and dicyclohexyl phthalate is purified through methods such as vacuum distillation or activated charcoal treatment to achieve high purity levels (99% or greater) .

Dicyclohexyl phthalate is widely used as a plasticizer in various applications, including:

- Adhesives: Enhancing flexibility and performance.

- Paints and Coatings: Improving application properties.

- Rubber Products: Providing desired mechanical properties.

- Plastic Resins: Increasing processability and durability.

- Industrial

Dicyclohexyl phthalate belongs to a broader class of compounds known as phthalates. Below is a comparison with some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diethyl phthalate | C12H14O4 | Commonly used as a plasticizer; more soluble in water than dicyclohexyl phthalate. |

| Di-n-butyl phthalate | C16H22O4 | Known for its higher volatility; often used in cosmetics. |

| Di(2-ethylhexyl) phthalate | C24H38O4 | Widely used in PVC products; has significant environmental persistence issues. |

| Dimethyl phthalate | C10H10O4 | Less toxic than dicyclohexyl phthalate; primarily used in solvents and coatings. |

Dicyclohexyl phthalate is unique due to its cyclic alkyl structure which contributes to its slower hydrolysis rate compared to linear or branched-chain counterparts like di(2-ethylhexyl) phthalate . This structural characteristic also influences its applications and potential biological effects.

Purity

Physical Description

DryPowder; PelletsLargeCrystals

WHITE CRYSTALLINE POWDER.

Color/Form

White, crystalline solid

Prisms from alcohol

XLogP3

Exact Mass

Boiling Point

at 0.5kPa: 222-228 °C

Flash Point

180-190 °C c.c.

Density

1.383 g/cu cm at 20 °C

1.4 g/cm³

LogP

5.6 (calculated)

Odor

Appearance

Melting Point

66.0 °C

66 °C

Storage

UNII

GHS Hazard Statements

H360D: May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

Mechanism of Action

Xenoestrogen dialkyl phthalates, C(6)H(4)(COOC(n)H(m))(2), lack the phenolic hydroxyl group that is an essential structural component of the steroid A ring of 17 beta-estradiol. In order to examine whether dialkyl phthalates imitate the steroid structure, we have synthesized a series of 4-hydroxyl derivatives of dialkyl phthalates. The compounds were examined for their ability to displace [(3)H]17 beta-estradiol from the recombinant human estrogen receptor, which was expressed on Sf9 cells using the vaculovirus expression system. Dialkyl 4-hydroxyl phthalates were found to exhibit several-fold higher binding affinities compared to phthalates without the 4-hydroxyl group. From the analyses of receptor binding modes of dialkyl phthalates with and without the 4-hydroxyl group, it was deduced that the phthalic benzene ring mimics the steroid A ring. A biphasic binding curve observed for dicyclohexyl phthalate was also depicted by its 4-hydroxyl derivative, but it increased binding affinity only at the high affinity binding site. These data suggest that the phthalate benzene moiety recognizes the core of the estrogen receptor binding site and the hydrophobic interaction of the dialkyl moiety substantiates the binding characteristics of the phthalates. The present data indicate that even chemicals with slight structural analogy and weak receptor affinity can perturb the endocrine system when administered in high concentrations.

Vapor Pressure

8.69e-07 mmHg

8.69X10-7 mm Hg at 25 °C

Vapor pressure at 25 °C: negligible

Pictograms

Irritant;Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

Cyclohexanol + phthalic anhydride (esterification)

General Manufacturing Information

Miscellaneous manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Rubber product manufacturing

Services

1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester: ACTIVE

Analytic Laboratory Methods

Dicyclohexyl phthalate was extracted from water with petroleum ether alone or with ethanol, purified on florisil and determined by gas chromatography/ electron capture detection. The sensitivity for phthalates was 1-10 ng.

A simple, rapid and efficient method, the dispersive liquid-liquid microextraction (DLLME) in conjunction with gas chromatography-mass spectrometry (GC-MS), has been developed for the extraction and determination of phthalate esters (dimethyl phthalate, diallyl phthalate, di-n-butyl phthalate, benzyl butyl phthalate, dicyclohexyl phthalate and di-2-ethylhexyl phthalate) in water samples. Factors relevant to the microextraction efficiency, such as the kind of extraction, the disperser solvent and their volume, the salt effect and the extraction time were investigated and optimized. Under the optimized extraction conditions (extraction solvent: chlorobenzene, volume, 9.5microL; disperser solvent: acetone, volume, 0.50mL, without salt addition and extraction time below 5s), the figures of merit of the proposed method were evaluated. The values of the detection limit of the method were in the range of 0.002-0.008microgL(-1), while the RSD% value for the analysis of 1microgL(-1) of the analytes was below 6.8% (n=4). A good linearity (0.9962>/=r(2)>/=0.9901) and a broad linear range (0.02-100microgL(-1)) were obtained. The method exhibited enrichment factors and recoveries, ranging from 681 to 889 and 68.1 to 88.9%, respectively, at room temperature (25+/-1 degrees C). Finally, the proposed method was successfully utilized for the preconcentration and determination of the phthalate esters in different real water samples and satisfactory results were obtained.

Methodology for the determination of 15 phthalate diesters (dimethyl phthalate, diethyl phthalate, diisopropyl phthalate, diallyl phthalate, diisobutyl phthalate, di-n-butyl phthalate, di-n-pentyl phthalate, di-n-hexyl phthalate, benzyl butyl phthalate, dicyclohexyl phthalate, di-(2-ethylhexyl) phthalate, di-n-octyl phthalate, diisononyl phthalate, diisodecyl phthalate, and di-n-decyl phthalate) is described. The method was validated in-house and its broad applicability demonstrated by the analysis of high-fat, high-carbohydrate and high-protein foodstuffs as well as combinations of all three major food constituents. Following on from the analysis of the 20 UK Total Diet Study samples, 261 foodstuffs were purchased and tested for their phthalate levels. Phthalate diesters were confirmed to be present in 77 samples. Di-(2-ethylhexyl) phthalate was the most frequently detected (66 samples), although the highest levels found were for the isomeric mixture diisononyl phthalate. Additional studies confirmed that, for some foodstuffs, packaging materials did contribute to the phthalate diester concentration in the foodstuff and one example is presented.

Clinical Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

2: Aydoğan Ahbab M, Barlas N. Developmental effects of prenatal di-n-hexyl phthalate and dicyclohexyl phthalate exposure on reproductive tract of male rats: Postnatal outcomes. Food Chem Toxicol. 2013 Jan;51:123-36. doi: 10.1016/j.fct.2012.09.010. Epub 2012 Sep 25. PubMed PMID: 23022015.

3: Ahbab MA, Ündeğer Ü, Barlas N, Başaran N. In utero exposure to dicyclohexyl and di-n-hexyl phthalate possess genotoxic effects on testicular cells of male rats after birth in the comet and TUNEL assays. Hum Exp Toxicol. 2014 Mar;33(3):230-9. doi: 10.1177/0960327113494903. Epub 2013 Jul 8. PubMed PMID: 23836838.

4: Li X, Chen X, Hu G, Li L, Su H, Wang Y, Chen D, Zhu Q, Li C, Li J, Wang M, Lian Q, Ge RS. Response to the Svingen Comments on Li et al. Effects of in Utero Exposure to Dicyclohexyl Phthalate on Rat Fetal Leydig Cells. Int. J. Environ. Res. Public Health, 2016, 13, 246. Int J Environ Res Public Health. 2016 May 25;13(6). pii: E533. doi: 10.3390/ijerph13060533. PubMed PMID: 27231929; PubMed Central PMCID: PMC4923990.

5: Li X, Chen X, Hu G, Li L, Su H, Wang Y, Chen D, Zhu Q, Li C, Li J, Wang M, Lian Q, Ge RS. Effects of in Utero Exposure to Dicyclohexyl Phthalate on Rat Fetal Leydig Cells. Int J Environ Res Public Health. 2016 Feb 23;13(3). pii: E246. doi: 10.3390/ijerph13030246. PubMed PMID: 26907321; PubMed Central PMCID: PMC4808909.

6: Svingen T. Comments on Li et al. Effects of in Utero Exposure to Dicyclohexyl Phthalate on Rat Fetal Leydig Cells. Int. J. Environ. Res. Public Health 2016, 13, 246. Int J Environ Res Public Health. 2016 May 25;13(6). pii: E532. doi: 10.3390/ijerph13060532. PubMed PMID: 27231928; PubMed Central PMCID: PMC4923989.

7: Zhang M, Sheng Y. An indirect competitive fluorescence immunoassay for determination of dicyclohexyl phthalate in water samples. J Fluoresc. 2010 Nov;20(6):1167-73. doi: 10.1007/s10895-010-0663-8. PubMed PMID: 20390441.

8: Saillenfait AM, Gallissot F, Sabaté JP. Differential developmental toxicities of di-n-hexyl phthalate and dicyclohexyl phthalate administered orally to rats. J Appl Toxicol. 2009 Aug;29(6):510-21. doi: 10.1002/jat.1436. PubMed PMID: 19391110.

9: Yamasaki K, Okuda H, Takeuchi T, Minobe Y. Effects of in utero through lactational exposure to dicyclohexyl phthalate and p,p'-DDE in Sprague-Dawley rats. Toxicol Lett. 2009 Aug 25;189(1):14-20. doi: 10.1016/j.toxlet.2009.04.023. Epub 2009 May 3. PubMed PMID: 19410640.

10: Lake BG, Foster JR, Collins MA, Stubberfield CR, Gangolli SD, Srivastava SP. Studies on the effects of orally administered dicyclohexyl phthalate in the rat. Acta Pharmacol Toxicol (Copenh). 1982 Sep;51(3):217-26. PubMed PMID: 7136727.

11: Hoshino N, Iwai M, Okazaki Y. A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats. J Toxicol Sci. 2005 Dec;30 Spec No.:79-96. PubMed PMID: 16641545.

12: Zhang MC, Zhuang HS, Lang Q. [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. Wei Sheng Yan Jiu. 2006 Sep;35(5):543-6. Chinese. PubMed PMID: 17086698.

13: Wang J, Zhang L, Xin D, Yang Y. Dispersive Micro-Solid-Phase Extraction Based on Decanoic Acid Coated-Fe₃O₄ Nanoparticles for HPLC Analysis of Phthalate Esters in Liquor Samples. J Food Sci. 2015 Nov;80(11):C2452-8. doi: 10.1111/1750-3841.13101. Epub 2015 Oct 8. PubMed PMID: 26447907.

14: Wang X, Lou X, Zhang N, Ding G, Chen Z, Xu P, Wu L, Cai J, Han J, Qiu X. Phthalate esters in main source water and drinking water of Zhejiang Province (China): Distribution and health risks. Environ Toxicol Chem. 2015 Oct;34(10):2205-12. doi: 10.1002/etc.3065. Epub 2015 Aug 27. PubMed PMID: 25988232.

15: Mathieu-Denoncourt J, Martyniuk CJ, Loughery JR, Yargeau V, de Solla SR, Langlois VS. Lethal and sublethal effects of phthalate diesters in Silurana tropicalis larvae. Environ Toxicol Chem. 2016 Oct;35(10):2511-2522. doi: 10.1002/etc.3413. Epub 2016 Jun 21. PubMed PMID: 26924002.

16: Ahbab MA, Güven C, Koçkaya EA, Barlas N. Comparative developmental toxicity evaluation of di- n-hexyl phthalate and dicyclohexyl phthalate in rats. Toxicol Ind Health. 2017 Sep;33(9):696-716. doi: 10.1177/0748233717711868. Epub 2017 Aug 31. PubMed PMID: 28854868.

17: Bradley EL, Burden RA, Leon I, Mortimer DN, Speck DR, Castle L. Determination of phthalate diesters in foods. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):722-34. doi: 10.1080/19440049.2013.781683. Epub 2013 Apr 24. PubMed PMID: 23614781.

18: Li K, Ma D, Wu J, Chai C, Shi Y. Distribution of phthalate esters in agricultural soil with plastic film mulching in Shandong Peninsula, East China. Chemosphere. 2016 Dec;164:314-321. doi: 10.1016/j.chemosphere.2016.08.068. Epub 2016 Sep 3. PubMed PMID: 27596820.

19: Zhou Q, Zheng Z, Xiao J, Fan H, Yan X. Determination of phthalate esters at trace level from environmental water samples by magnetic solid-phase extraction with Fe@SiO2@polyethyleneimine magnetic nanoparticles as adsorbent prior to high-performance liquid chromatography. Anal Bioanal Chem. 2016 Jul;408(19):5211-20. doi: 10.1007/s00216-016-9613-x. Epub 2016 May 14. PubMed PMID: 27178558.

20: Schecter A, Lorber M, Guo Y, Wu Q, Yun SH, Kannan K, Hommel M, Imran N, Hynan LS, Cheng D, Colacino JA, Birnbaum LS. Phthalate concentrations and dietary exposure from food purchased in New York State. Environ Health Perspect. 2013 Apr;121(4):473-94. doi: 10.1289/ehp.1206367. Epub 2013 Mar 6. PubMed PMID: 23461894; PubMed Central PMCID: PMC3620091.